Cas no 59430-62-5 (2-(4-Aminophenyl)propanoic acid)

2-(4-Aminophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Aminophenyl)propanoic acid
- 2(4-AMINOPHENYL)PROPIONIC ACID
- Benzeneacetic acid,4-amino-a-methyl-
- (+-)-2-(4-Aminophenyl)propionic acid
- 2(1H)-QUINOLINONE,1,4-DIMETHYL
- 2-(4-aminobenzene)propionic acid
- 2-(4-aminophenyl)propanoic-acid
- 2-(p-aminophenyl)propionic acid
- 4-Aminohydratropic acid
- EINECS 261-758-8
- Hydratropic acid,p-amino-,(+-)
- N-Deallylalminoprofen
- Hydratropic acid, p-amino-, (+-)-
- (+-)-2-(p-Aminophenyl)propionic acid
- (+-)-alpha-(p-Aminophenyl)propionic acid
- 2-(4-aminophenyl)propionic acid
- 2-(4-Amino-phenyl)-propionic acid
- BENZENEACETIC ACID, 4-AMINO-alpha-METHYL-, (+-)-
- aminophenylpropanoicacid
- p-Aminophenylpropionsaure
- Bionet2_001139
- 4-aminophenylpropanoic acid
- 2-(4-aminophenyl)propi
- 59430-62-5
- alpha-(p-aminophenyl)propionic acid
- 2-(4-aminophenyl) propanoic acid
- FT-0680678
- EN300-215439
- 2-(4-aminophenyl)propionicacid
- SY229641
- CS-0113072
- AKOS004117888
- A4080
- SB75969
- MFCD00800233
- AC1408
- WOMVICAMAQURRN-UHFFFAOYSA-N
- 8T-0086
- DTXSID40974837
- DL-4-Amino-alpha-Methylphenylacetic Acid
- PB48445
- A869202
- 2-(4-Aminophenyl)propanoicacid
- 2-(4-aminophenyl) propionic acid
- SCHEMBL480331
- AKOS016340120
- NS00055217
- J-505896
- HMS1367D17
- DA-28321
-
- MDL: MFCD00800233
- インチ: 1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)
- InChIKey: WOMVICAMAQURRN-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.078979
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 63.3
じっけんとくせい
- 密度みつど: 1.210±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 137 ºC
- ふってん: 345°C at 760 mmHg
- フラッシュポイント: 162.4°C
- 屈折率: 1.593
- ようかいど: 微溶性(6.3 g/l)(25ºC)、
- PSA: 63.32000
- LogP: 2.03810
2-(4-Aminophenyl)propanoic acid セキュリティ情報
- 危険レベル:IRRITANT
2-(4-Aminophenyl)propanoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
2-(4-Aminophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8T-0086-10G |
2-(4-aminophenyl)propanoic acid |
59430-62-5 | >95% | 10g |
£704.00 | 2025-02-09 | |
Key Organics Ltd | 8T-0086-25G |
2-(4-aminophenyl)propanoic acid |
59430-62-5 | >95% | 25g |
£1584.00 | 2025-02-09 | |
eNovation Chemicals LLC | D696871-5g |
2-(4-Aminophenyl)propanoic Acid |
59430-62-5 | 95% | 5g |
$535 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183712-100mg |
2-(4-Aminophenyl)propanoic acid |
59430-62-5 | 96% | 100mg |
¥494.00 | 2024-05-07 | |
Enamine | EN300-215439-10.0g |
2-(4-aminophenyl)propanoic acid |
59430-62-5 | 10.0g |
$892.0 | 2023-02-22 | ||
TRC | A622690-250mg |
2-(4-Aminophenyl)propanoic Acid |
59430-62-5 | 250mg |
$ 92.00 | 2023-04-19 | ||
Key Organics Ltd | 8T-0086-10MG |
2-(4-aminophenyl)propanoic acid |
59430-62-5 | >95% | 10mg |
£63.00 | 2025-02-09 | |
TRC | A622690-10g |
2-(4-Aminophenyl)propanoic Acid |
59430-62-5 | 10g |
$ 781.00 | 2023-04-19 | ||
A2B Chem LLC | AG71017-500mg |
4-aminohydratropic acid |
59430-62-5 | >95% | 500mg |
$228.00 | 2024-04-19 | |
Aaron | AR00EELX-250mg |
4-aminohydratropic acid |
59430-62-5 | 96% | 250mg |
$95.00 | 2023-12-13 |
2-(4-Aminophenyl)propanoic acid 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
2-(4-Aminophenyl)propanoic acidに関する追加情報
Introduction to 2-(4-Aminophenyl)propanoic acid (CAS No. 59430-62-5)
2-(4-Aminophenyl)propanoic acid, identified by the Chemical Abstracts Service (CAS) number 59430-62-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propionic acid moiety linked to a para-aminophenyl group, has garnered attention due to its versatile structural and functional properties. Its unique arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly in the development of therapeutic compounds targeting neurological and cardiovascular disorders.
The structural framework of 2-(4-Aminophenyl)propanoic acid consists of a benzene ring substituted with an amino group at the fourth position, connected to a propanoic acid side chain. This configuration imparts both basicity (due to the amino group) and acidity (due to the carboxylic acid moiety), making it a bifunctional entity that can participate in diverse chemical reactions. The presence of these functional groups allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities.
In recent years, 2-(4-Aminophenyl)propanoic acid has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling areas of research involves its role as a precursor in the synthesis of central nervous system (CNS) drugs. The para-aminophenyl group is particularly relevant in this context, as it is a common structural feature found in many neuroactive compounds. For instance, derivatives of this molecule have been explored as potential monoamine oxidase (MAO) inhibitors, which are used to treat conditions such as depression and Parkinson's disease.
Moreover, the propionic acid side chain provides a handle for further chemical modifications, allowing researchers to introduce additional functional groups or linkages that can enhance drug solubility, bioavailability, and target specificity. This flexibility has made 2-(4-Aminophenyl)propanoic acid a preferred building block in the design of novel therapeutic agents. Recent studies have highlighted its utility in developing compounds that exhibit anti-inflammatory and analgesic properties, making it a promising candidate for treating chronic pain syndromes and inflammatory diseases.
The pharmaceutical industry has also shown interest in 2-(4-Aminophenyl)propanoic acid for its potential role in cardiovascular drug development. Research indicates that certain derivatives of this compound can modulate lipid metabolism and inhibit platelet aggregation, which are critical mechanisms in managing conditions such as hyperlipidemia and thrombosis. By leveraging its structural features, scientists have synthesized analogs that exhibit potent vasodilatory effects, contributing to advancements in cardiovascular therapeutics.
Beyond its pharmaceutical applications, 2-(4-Aminophenyl)propanoic acid has found utility in materials science and chemical research. Its ability to participate in condensation reactions with various carbonyl compounds makes it a valuable reagent for synthesizing polymers and high-performance materials. Additionally, its role as a chelating agent has been explored in coordination chemistry, where it can form stable complexes with transition metals, facilitating catalytic processes and analytical methodologies.
The synthesis of 2-(4-Aminophenyl)propanoic acid typically involves multi-step organic reactions starting from readily available precursors such as 4-aminobenzaldehyde and propanoic acid derivatives. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These methods underscore the compound's importance as a synthetic intermediate and highlight the ongoing efforts to optimize its production for industrial-scale applications.
In conclusion, 2-(4-Aminophenyl)propanoic acid (CAS No. 59430-62-5) represents a cornerstone molecule in modern chemical research and pharmaceutical development. Its unique structural attributes enable diverse applications across multiple disciplines, from CNS drug discovery to cardiovascular therapeutics and advanced material science. As research continues to uncover new synthetic pathways and biological functions associated with this compound, its significance is expected to grow further, solidifying its position as a key player in the advancement of chemical biology and medicinal chemistry.
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